n-(4-(Methylthio)benzyl)-1h-pyrazol-3-amine

Description

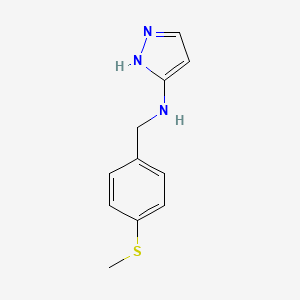

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a pyrazole ring substituted with an amine group at position 3 and a 4-(methylthio)benzyl group attached to the nitrogen at position 1. The methylthio (-SMe) substituent on the benzyl ring introduces sulfur-mediated electronic and steric effects, distinguishing it from analogs with oxygen-based substituents (e.g., methoxy or methoxymethyl groups). This compound is of interest in medicinal chemistry due to the pyrazole scaffold’s versatility in drug design, particularly in targeting enzymes or receptors where sulfur atoms may enhance binding affinity or modulate pharmacokinetics .

Properties

Molecular Formula |

C11H13N3S |

|---|---|

Molecular Weight |

219.31 g/mol |

IUPAC Name |

N-[(4-methylsulfanylphenyl)methyl]-1H-pyrazol-5-amine |

InChI |

InChI=1S/C11H13N3S/c1-15-10-4-2-9(3-5-10)8-12-11-6-7-13-14-11/h2-7H,8H2,1H3,(H2,12,13,14) |

InChI Key |

ITPZBZHRLURNDB-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC=C(C=C1)CNC2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-(Methylthio)benzyl chloride with 1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

2.1. Reductive Amination

The reductive amination pathway involves:

-

Imine formation : A pyrazole amine reacts with 4-methylthiobenzaldehyde under heat (e.g., 120°C) to form an imine intermediate .

-

Reduction : NaBH₄ reduces the imine to the secondary amine, yielding the target compound .

2.2. Pyrazole Ring Formation

The pyrazole ring is typically formed via:

-

Hydrazine cyclization : Reaction of hydrazine with diketones or β-keto esters, followed by dehydration .

-

Regioselective substitution : Control of substituent positioning (e.g., at the 1-position) through directing groups .

2.3. Methylthio Group Incorporation

The methylthio substituent on the benzyl group is likely introduced via:

Analytical Characterization

The compound is typically characterized using:

4.1. Acylation/Hydrogenation

The amine group at position 3 can undergo:

-

Acylation : Reaction with acyl chlorides or anhydrides to form amides.

-

Hydrogenation : Reduction of pyrazole substituents under catalytic hydrogenation.

4.2. Autophagy Modulation

Pyrazole derivatives with benzyl substituents have shown potential as autophagy modulators, though this specific compound’s biological activity remains unexplored .

Comparison of Synthetic Methods

Scientific Research Applications

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Spectral Data Comparison

Biological Activity

N-(4-(Methylthio)benzyl)-1H-pyrazol-3-amine is a compound that falls within the pyrazole class of compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Overview of Pyrazole Compounds

Pyrazole derivatives have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective activities. The structural diversity of pyrazoles allows for the modification of their biological activity through various substitutions at different positions on the pyrazole ring.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of the methylthio group and the benzyl moiety. The structure can be represented as follows:

The compound's activity is influenced by its ability to interact with specific biological targets, including enzymes and receptors involved in various signaling pathways.

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds containing a 1H-pyrazole scaffold have demonstrated significant antiproliferative effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and pancreatic cancers (MIA PaCa-2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MIA PaCa-2 | TBD | mTORC1 inhibition, autophagy modulation |

| 1-Aryl-1H-pyrazole derivatives | MDA-MB-231 | 3.79 | Cell cycle arrest |

| 1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole | A549 | 26 | Autophagy induction |

The anticancer mechanism often involves modulation of key pathways such as mTORC1, leading to increased autophagy and apoptosis in cancer cells .

2. Anti-inflammatory Properties

Pyrazoles are also recognized for their anti-inflammatory effects. Studies have shown that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6 . The anti-inflammatory activity is often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Table 2: Anti-inflammatory Activity

| Compound | Cytokine Inhibition (%) | Reference |

|---|---|---|

| This compound | TNF-α: 76% | TBD |

| Dexamethasone | TNF-α: 76% | TBD |

3. Neuroprotective Effects

Some pyrazole derivatives have shown promise as neuroprotective agents by inhibiting monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases. This activity suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Case Studies

Case Study 1: Anticancer Efficacy in MIA PaCa-2 Cells

In a recent study, this compound was evaluated for its effects on MIA PaCa-2 pancreatic cancer cells. The compound exhibited submicromolar antiproliferative activity, significantly reducing mTORC1 activity and promoting autophagic flux under starvation conditions .

Case Study 2: In Vivo Efficacy

Further investigations into the in vivo efficacy of pyrazole derivatives have indicated that they can effectively reduce tumor growth in mouse xenograft models. For example, compounds similar to this compound displayed significant tumor inhibition rates when administered at low doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.